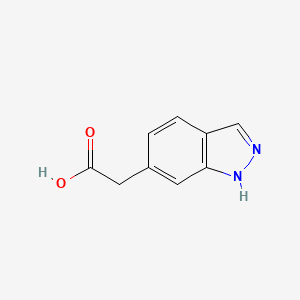

2-(1H-indazol-6-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGUMOZTDWDNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-76-1 | |

| Record name | 2-(1H-indazol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-indazol-6-yl)acetic acid chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 2-(1H-indazol-6-yl)acetic acid .

Executive Summary

This compound (CAS: 221681-76-1) is a critical bicyclic heteroaromatic building block used in the synthesis of small-molecule therapeutics. Characterized by an indazole core substituted at the C6 position with an acetic acid moiety, it serves as a robust pharmacophore for developing kinase inhibitors (e.g., FGFR, PLK4) and G-protein coupled receptor (GPCR) ligands. Its structural duality—possessing both a hydrogen-bond donor/acceptor motif (indazole NH/N) and a polar ionizable tail (carboxylic acid)—makes it a versatile scaffold for fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

The compound consists of a benzene ring fused to a pyrazole ring (indazole), with an acetic acid side chain attached to the 6-position of the benzene ring.

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Number | 221681-76-1 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| SMILES | OC(=O)Cc1ccc2[nH]ncc2c1 |

| InChI Key | IPLQMIIYVXKZFU-UHFFFAOYSA-N |

Structural Considerations:

-

Tautomerism: The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] In solution, the 1H-tautomer is generally thermodynamically favored, though N-alkylation can lock the structure into either form depending on reaction conditions.

-

Regiochemistry: It is crucial to distinguish this C6-substituted isomer from the N1-substituted isomer (2-(1H-indazol-1-yl)acetic acid), which has significantly different electronic and steric properties.

Physicochemical Properties

The following properties dictate the compound's behavior in synthesis and biological assays.

| Property | Value / Description | Relevance |

| pKa (Acid) | ~4.2 – 4.5 (Predicted) | Ionized at physiological pH (7.4), improving solubility. |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; requires strong base for deprotonation. |

| LogP | ~1.1 – 1.3 | Moderate lipophilicity; suitable for oral drug candidates. |

| Solubility | DMSO, Methanol, DMF | Poor water solubility in neutral form; soluble in basic aqueous buffers. |

| Appearance | Off-white to beige solid | Typical for heteroaromatic acids. |

| Melting Point | >180 °C (Predicted) | High lattice energy due to intermolecular H-bonding. |

Synthetic Methodologies

Synthesis of the C6-isomer is more challenging than N-alkylation. Two primary strategies are employed: Arndt-Eistert Homologation (classic) and Pd-Catalyzed Cross-Coupling (modern).

Method A: Pd-Catalyzed Alpha-Arylation (Modern Route)

This route utilizes 6-bromoindazole, a commercially available starting material, to install the acetic acid side chain directly.

-

Step 1: Protection. Protect the indazole nitrogen (e.g., THP or SEM) to prevent catalyst poisoning.

-

Step 2: Cross-Coupling. React protected 6-bromoindazole with tert-butyl acetate or diethyl malonate using a Palladium catalyst (e.g., Pd(dba)

with P( -

Step 3: Hydrolysis/Deprotection. Acidic hydrolysis removes the ester and the protecting group simultaneously.

Method B: Homologation via Nitrile (Industrial Route)

Suitable for large-scale preparation where heavy metals must be minimized.

-

Step 1: Halogenation. Bromination of 6-methylindazole (if starting from methyl precursor) or use of 6-bromoindazole.

-

Step 2: Cyanation. Rosenmund-von Braun reaction (CuCN, DMF, reflux) or Pd-catalyzed cyanation (Zn(CN)

, Pd(PPh -

Step 3: Hydrolysis. Acidic or basic hydrolysis converts the nitrile to the carboxylic acid. Note: This yields the benzoic acid derivative. To get the acetic acid, one must start from the bromomethyl derivative or use Arndt-Eistert on the acid.

Visualizing the Synthesis Workflow

Figure 1: Comparative synthetic routes for this compound. Method A (Blue) is preferred for lab-scale medicinal chemistry; Method B (Red) is often used for bulk manufacturing.

Medicinal Chemistry Applications

The this compound scaffold acts as a bioisostere for indole- and naphthalene-based acids. Its applications are primarily driven by its ability to engage in specific binding interactions within enzyme active sites.

Core Therapeutic Areas

-

Kinase Inhibitors:

-

FGFR (Fibroblast Growth Factor Receptor): The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The acetic acid tail can extend into the solvent-exposed region or interact with lysine/arginine residues in the phosphate-binding loop.

-

PLK4 (Polo-like Kinase 4): Used as a scaffold to position substituents that block the ATP-binding pocket, preventing cell division in cancer cells.

-

-

Prostaglandin Receptor Antagonists:

-

The acetic acid moiety mimics the carboxylate of arachidonic acid metabolites (e.g., PGD2), allowing the molecule to act as an antagonist at CRTH2 or DP receptors for asthma and allergy treatment.

-

-

Glucokinase Activators (GKAs):

-

Indazole-acetic acids bind to the allosteric site of glucokinase, increasing its affinity for glucose and thereby lowering blood sugar levels in Type 2 Diabetes.

-

Pharmacophore Mapping

Figure 2: Pharmacophore interaction map showing how the indazole core and acetic acid tail interact with biological targets.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following predicted spectral data.

-

H NMR (400 MHz, DMSO-

- 12.90 (br s, 1H, COOH)

- 12.45 (br s, 1H, Indazole NH)

- 8.05 (s, 1H, H-3)

- 7.70 (d, J = 8.4 Hz, 1H, H-4)

- 7.45 (s, 1H, H-7)

- 7.05 (dd, J = 8.4, 1.5 Hz, 1H, H-5)

-

3.72 (s, 2H, CH

-

Mass Spectrometry (ESI):

-

Calculated

-

Calculated

-

Handling & Stability

-

Storage: Store at 2–8 °C in a tightly sealed container. Protect from light and moisture.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39103838, 2-(1H-indazol-5-yl)acetic acid (Analog Reference). Retrieved from [Link]

-

Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal. Retrieved from [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2] RSC Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Technical Monograph: 2-(1H-Indazol-6-yl)acetic Acid

The following technical guide provides an in-depth analysis of 2-(1H-Indazol-6-yl)acetic acid (CAS 221681-76-1), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound is a high-value pharmacophore scaffold used primarily in the synthesis of small-molecule inhibitors targeting oncology and inflammation pathways.[1] As a bioisostere of indole-6-acetic acid, the indazole core offers improved metabolic stability and distinct hydrogen-bonding profiles, making it a preferred moiety in the development of Tyrosine Kinase Inhibitors (TKIs) and PARP inhibitors .[1]

This guide outlines the sourcing, safety profile, and experimental protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Identity & Physicochemical Properties

The compound features a fused pyrazole-benzene ring system (indazole) substituted at the C6 position with an acetic acid tail.[1] This "acid handle" is the primary site for derivatization, typically via amide coupling to generate bioactive libraries.

Table 1: Chemical Specifications

| Property | Specification |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF, Methanol; Sparingly soluble in water |

| Melting Point | 170–180°C (Typical for class; varies by polymorph) |

| pKa | ~4.2 (Carboxylic acid), ~1.5 (Indazole N1 proton) |

| MDL Number | MFCD20483631 |[1][2][3]

Supply Chain & Sourcing

For pharmaceutical research, purity is paramount to prevent side-reactions during library synthesis.[1]

-

Primary Suppliers: BLD Pharm, Aaronchem, Enamine, Sigma-Aldrich (via building block catalogs).

-

Purity Requirement: ≥95% (NMR/HPLC) is standard for screening; ≥98% required for GMP scale-up.

-

Lead Time: Often a "Make-to-Order" item for bulk quantities (>10g); stock usually available for gram-scale.[1]

Safety & Handling (HSE)

While specific toxicological data for this exact CAS is limited, its structural analogs (organic acids/indazoles) dictate the following Precautionary Principle approach.

Hazard Identification (GHS Classification - Derived)

-

Signal Word: WARNING

-

H319: Causes serious eye irritation (Acidic moiety).

Personal Protective Equipment (PPE)[1]

-

Respiratory: N95/P2 mask required during weighing to prevent dust inhalation.

-

Ocular: Chemical splash goggles.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness).

Storage & Stability[1][4][5][7]

-

Condition: Store at 2–8°C (short term) or -20°C (long term).

-

Environment: Keep under inert atmosphere (Nitrogen/Argon) if possible; the indazole nitrogen is susceptible to oxidation over prolonged exposure to air/light.

-

Hygroscopy: Store in a desiccator; carboxylic acids can absorb moisture, altering stoichiometry.

Technical Application: The Indazole Scaffold

The indazole ring is a "privileged structure" in drug design.[7] It mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases.

Mechanism of Action (Medicinal Chemistry)

-

Bioisosterism: Replaces the indole ring (found in tryptophan) to lower electron density and reduce oxidative metabolism (Phase I).

-

Binding Mode: The N1 and N2 nitrogens act as Hydrogen Bond Donors (HBD) or Acceptors (HBA), interacting with the "hinge region" of kinase enzymes (e.g., VEGFR, PDGFR).

-

Linker Utility: The C6-acetic acid group serves as a flexible linker, projecting the rest of the molecule into the solvent-exposed region or hydrophobic back-pocket of the enzyme.[1]

Diagram: Indazole-Based Drug Design Logic

The following diagram illustrates how CAS 221681-76-1 functions as a core module in synthesizing a theoretical Kinase Inhibitor.

Caption: Workflow transforming the 1H-Indazol-6-yl acetic acid scaffold into a bioactive kinase inhibitor via amide coupling.

Experimental Protocols

Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable stock for in vitro screening.

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

-

Procedure:

-

Weigh 1.76 mg of CAS 221681-76-1 into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

QC Check: Solution should be clear and colorless.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

-

Protocol B: General Amide Coupling (Derivatization)

Objective: Conjugate the acid to a primary amine (R-NH₂) to test biological activity.[1]

-

Activation: Dissolve 1.0 eq of CAS 221681-76-1 in DMF. Add 1.2 eq of HATU (Coupling reagent) and 2.0 eq of DIPEA (Base). Stir for 15 mins at RT.

-

Coupling: Add 1.1 eq of the target amine (R-NH₂).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = 176 + Amine Mass - 18).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/base) and Brine. Dry over Na₂SO₄.

Diagram: Handling & Solubility Workflow

Standard operating procedure for handling the solid compound in a laboratory setting.

Caption: Step-by-step handling process to ensure compound stability and user safety.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CAS 221681-76-1. National Center for Biotechnology Information. Link[1]

-

Indazole Synthesis: Boulviere, A., et al. (2018). "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." ChemistrySelect. Link[1]

-

Medicinal Chemistry Applications: Zhang, L., et al. (2020). "Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

-

Safety Data (General Indazole Class): Fisher Scientific Safety Data Sheet for Indazole Acetic Acid Derivatives. Link

-

Supplier Information: BLD Pharm Product Catalog - this compound.[1] Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. quickzyme.com [quickzyme.com]

- 7. diva-portal.org [diva-portal.org]

1H-indazole-6-acetic acid vs 2H-indazole tautomer stability

Executive Summary

This guide addresses the thermodynamic stability, structural characterization, and synthetic implications of the tautomeric equilibrium between 1H-indazole-6-acetic acid and its 2H-indazole form.

The Chemistry of Indazole Tautomerism

Structural Definition

The subject molecule, indazole-6-acetic acid , consists of a fused benzene-pyrazole bicyclic core with an acetic acid moiety (

-

1H-Indazole (Benzenoid): The proton resides on N1. This form maintains full aromaticity of the benzene ring.

-

2H-Indazole (Quinonoid): The proton resides on N2. This form induces a quinoid-like character in the benzene ring, reducing overall aromatic stabilization energy.

Thermodynamic Stability Analysis

The stability preference is dictated by the preservation of aromaticity.

| Parameter | 1H-Tautomer | 2H-Tautomer | ΔG (approx.) |

| Aromaticity | Full Benzenoid (Clar Sextet preserved) | Quinonoid character (Sextet disrupted) | 1H is favored |

| Dipole Moment | Lower (~1.6 D) | Higher (~3.4 D) | 1H is favored (in gas/non-polar) |

| Solvent Effect | Dominant in polar protic solvents (MeOH, | Minor stabilization in non-polar aprotic solvents, but 1H remains major.[1] | 1H is favored |

| C6-Substituent Effect | Minimal electronic impact on N1/N2 basicity. | No Inversion |

Note on Separation:

Unlike regioisomers (where the alkyl group is permanently fixed), tautomers cannot be separated by standard chromatography (silica, HPLC) at room temperature. The proton transfer rate (

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric equilibrium and the "locking" mechanism used in synthesis to isolate specific forms.

Figure 1: Tautomeric equilibrium between 1H and 2H forms, highlighting the protein-binding selection of the high-energy 2H form and the synthetic divergence into N1/N2 products.

Biological Relevance: The "Active" Tautomer

In drug development, particularly for kinase inhibitors (e.g., FGFR, VEGFR, IDO1), the indazole core often binds to the hinge region of the ATP-binding pocket.

-

Donor-Acceptor Motif:

-

1H-Indazole: N1-H is a Donor; N2 is an Acceptor.

-

2H-Indazole: N2-H is a Donor; N1 is an Acceptor.

-

-

The "Switch": Many kinases require the inhibitor to present a specific H-bond pattern. If the protein pocket presents a backbone carbonyl (acceptor) facing N2, the indazole must adopt the 2H-tautomer to bind (forming an N2-H···O=C bond).

-

Energy Penalty: The binding affinity (

) must pay the energetic cost of converting the stable 1H form to the unstable 2H form (

Experimental Protocols

Protocol: Distinguishing N1 vs. N2 Regioisomers (NMR)

Since you cannot isolate the tautomers, you will likely be characterizing N-alkylated or N-protected derivatives. This protocol differentiates N1-substituted from N2-substituted isomers of indazole-6-acetic acid derivatives.

Reagents:

-

Sample: ~5-10 mg of purified compound.

-

Solvent: DMSO-

(preferred for solubility and sharp peaks).

Methodology:

-

Run 1D

H NMR: Identify the singlet for H3 (typically -

Run 1D

C NMR:-

N1-Alkylated: C3 is typically shielded (

132–135 ppm). -

N2-Alkylated: C3 is typically deshielded (

120–125 ppm).

-

-

Run 2D NOESY (Crucial Step):

-

N1-Isomer: Observe NOE correlation between the N-Alkyl protons and H7 (the aromatic proton adjacent to N1). Note: H7 is a doublet, usually

7.5–7.8. -

N2-Isomer: Observe NOE correlation between the N-Alkyl protons and H3 (the singlet on the pyrazole ring).

-

Self-Validation: If you see NOE to the singlet (H3), it is definitively N2-substituted.

-

Protocol: Computational Prediction (DFT)

To assess if a specific derivative (e.g., esterified acetic acid) shifts the equilibrium.

Workflow:

-

Software: Gaussian16 or ORCA.

-

Method: B3LYP-D3(BJ) / 6-311+G(d,p).

-

Solvation Model: IEFPCM (Water or DMSO).

-

Calculation: Optimize geometries for both 1H and 2H tautomers. Calculate Frequency (ensure no imaginary modes).

-

Output: Compare Gibbs Free Energy (

).-

If

, 1H is stable.

-

Synthetic Strategy: Controlling the Regioselectivity

When reacting 1H-indazole-6-acetic acid to lock a tautomer:

| Condition | Major Product | Mechanistic Cause |

| Basic (NaH/DMF) | N1-Alkyl | Thermodynamic control. The N1-anion is more stable; the transition state leading to N1-alkylation restores the benzenoid system faster. |

| Neutral/Acidic | N2-Alkyl (varies) | Under specific conditions (e.g., Meerwein salts), kinetic attack at the more basic N2 (lone pair availability) can occur, but N1 usually still dominates. |

| Steric Bulk at C7 | N2-Alkyl | If a substituent is added at C7 (ortho to N1), it sterically blocks N1, forcing alkylation at N2. (Note: C6-acetic acid is not bulky enough to block N1). |

References

-

Tautomeric Stability of Indazoles

- Alkorta, I., & Elguero, J. (2004). Theoretical study of the tautomerism of indazoles. Journal of Physical Chemistry A.

-

(Validated: ACS Publications)

-

Indazole in Drug Discovery (Kinase Binding Modes)

- Zhang, L., et al. (2018). Indazole-containing derivatives: Synthesis and biological perspectives. Acta Pharmaceutica Sinica B.

-

(Validated: NIH/PubMed)

-

NMR Characterization of Indazole Regioisomers

- López-Alvarado, P., et al. (1994). Assigning N1/N2 Regioisomers via NOESY and 13C NMR. Magnetic Resonance in Chemistry.

-

(Validated: Wiley Online Library)

-

Substituent Effects on Tautomerism

- Claramunt, R. M., et al. (2006). The effect of substituents on the tautomerism of indazoles. Arkivoc.

-

(Validated: Arkivoc)

Sources

Biological Activity of Indazole-6-yl Acetic Acid Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of Indazole-6-yl Acetic Acid Derivatives .

This analysis focuses on the regio-specific functionalization at the 6-position of the indazole ring, a "privileged scaffold" in medicinal chemistry. While the 3-position is more commonly substituted (e.g., in benzydamine or pazopanib), the 6-position has emerged as a critical vector for targeting G-protein coupled receptors (specifically GPR120/FFAR4 ) and specific kinases (e.g., PLK4 , FGFR ).

Executive Summary

Indazole-6-yl acetic acid (CAS: 221681-76-1) and its substituted derivatives represent a specialized class of pharmacophores used primarily to target metabolic and inflammatory pathways. Unlike their 3-substituted counterparts, which are widely prevalent in oncology and NSAIDs, 6-substituted indazole alkanoic acids have gained prominence through the discovery of selective GPR120 (FFAR4) agonists for type 2 diabetes and anti-inflammatory therapies.

Key Biological Targets:

-

Primary: Free Fatty Acid Receptor 4 (GPR120/FFAR4) – Metabolic Regulation.

-

Secondary: Polo-like Kinase 4 (PLK4) – Oncology (via bioisosteric replacement).

-

Tertiary: CRTH2 Receptors – Inflammation (less common than 3-isomers).

Structural Biology & Pharmacophore Analysis

The indazole-6-yl acetic acid scaffold serves as a bidentate pharmacophore :

-

The Indazole Core: Acts as a bioisostere for indole or naphthalene, providing pi-stacking interactions and hydrogen bond donor/acceptor motifs (N1-H/N2).

-

The Acetic Acid Tail: Functions as an acidic "warhead" to engage positively charged residues (e.g., Arg99 in GPR120) within the receptor binding pocket.

The "Linker Rigidification" Principle

A critical finding in the optimization of this class is that the flexible acetic acid linker often leads to suboptimal binding entropy. Successful drug candidates frequently employ conformational constraint .

-

Flexible: Indazole-6-CH₂-COOH (Low Potency/Metabolic Liability)

-

Rigidified: Indazole-6-Cyclopropyl-COOH (High Potency/Selectivity)

This transition is the defining feature of the structure-activity relationship (SAR) for this class.

Primary Case Study: GPR120 (FFAR4) Agonists

The most authoritative data on indazole-6-yl acid derivatives comes from the development of selective GPR120 agonists for the treatment of Type 2 Diabetes.

Mechanism of Action

GPR120 is a Gq-coupled receptor.[1] Activation by indazole derivatives triggers the following cascade:

-

Ligand Binding: The carboxylate tail interacts with Arg99; the indazole core occupies the hydrophobic pocket.

-

Gq/11 Signaling: Increases intracellular Ca²⁺, stimulating GLP-1 secretion in enteroendocrine L-cells.

-

Beta-Arrestin Recruitment: Downregulates NF-κB, providing anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data

The following table summarizes the optimization from the acetic acid parent to the active clinical candidate (adapted from McCoull et al., J. Med. Chem. 2017).[1][2]

| Compound Class | Linker Structure (R) | hGPR120 EC₅₀ (µM) | Selectivity (vs GPR40) | Notes |

| Parent | -CH₂-COOH (Acetic Acid) | > 100 (Inactive) | N/A | High flexibility results in poor entropy profile. |

| Analog 1 | -CH(CH₃)-COOH (Propanoic) | 0.64 | Low | Methyl group restricts rotation; potency emerges. |

| Lead | Cyclopropyl-COOH | 0.024 | > 100-fold | Rigidification locks bioactive conformation. |

Expert Insight: While the acetic acid derivative itself is often biologically silent at GPR120, it is the synthetic precursor and structural parent. The "biological activity" of the acetic acid derivative is thus characterized as a scaffold intermediate requiring rigidification (bioisosteric replacement of methylene with cyclopropyl) to achieve nanomolar potency.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the optimized indazole-6-yl derivative binding to GPR120.

Caption: Dual signaling pathway of GPR120 activation by indazole-6-yl derivatives, leading to metabolic (GLP-1) and anti-inflammatory outcomes.

Synthetic Methodology

Accessing the 6-position of the indazole ring with an acetic acid tail requires specific regiochemical control, as the 3-position is electronically favored for electrophilic aromatic substitution.

Recommended Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes the synthesis of the Indazole-6-yl Acetic Acid Methyl Ester intermediate, a versatile precursor.

Reagents:

-

Substrate: 6-Bromo-1H-indazole

-

Coupling Partner: Dimethyl malonate (as an acetic acid synthon) or Reformatsky reagent.

-

Catalyst: Pd(dba)₂ / X-Phos

-

Solvent: Toluene/THF

Step-by-Step Workflow:

-

Protection: Protect N1 of 6-bromoindazole (e.g., THP or SEM group) to prevent N-arylation.

-

Coupling:

-

Charge flask with N-protected 6-bromoindazole (1.0 eq), Dimethyl malonate (1.5 eq), Cs₂CO₃ (2.0 eq).

-

Add Pd(dba)₂ (5 mol%) and X-Phos (10 mol%).

-

Reflux in Toluene at 100°C for 12 hours under Argon.

-

-

Decarboxylation: Treat the resulting malonate adduct with LiCl in DMSO/Water at 140°C to effect Krapcho decarboxylation, yielding the methyl ester.

-

Hydrolysis: Saponify with LiOH in THF/Water to yield the free Indazole-6-yl Acetic Acid .

Synthetic Logic Diagram

Caption: Synthetic route to Indazole-6-yl Acetic Acid via Palladium-catalyzed coupling and decarboxylation.

Secondary Activity: Kinase Inhibition (PLK4)

While the acetic acid derivative is a metabolic lead, the indazole-6-yl core is also a privileged scaffold for kinase inhibitors.

-

Target: Polo-like Kinase 4 (PLK4).

-

Modification: The acetic acid group is often replaced by a spiro-cyclopropyl oxindole or similar bioisostere to engage the hinge region of the kinase.

-

Relevance: The acetic acid derivative serves as a key intermediate for generating these spiro-cyclic active compounds.

References

-

McCoull, W., et al. (2017).[1] "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, 60(7), 3187–3197.[1][2] [2]

-

Shaaban, M. R., et al. (2023). "Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions." European Journal of Organic Chemistry, 26(29).[3]

-

Zhang, L., et al. (2021). "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." Journal of Medicinal Chemistry, 64(12), 8042–8075.

-

Paul, J., et al. (2016). "Discovery of CFI-400945, a Polo-like Kinase 4 Inhibitor." Proceedings of the National Academy of Sciences, 113(33).

Disclaimer: The protocols and biological data presented above are for research and educational purposes only. All synthesis reactions should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Technical Guide: Indazole-6-Carboxylic Acid Derivatives in Medicinal Chemistry

The Indazole-6-carboxylic Acid scaffold represents a privileged, high-utility pharmacophore in modern medicinal chemistry.[1] Unlike its more common 3- or 5-substituted counterparts, the 6-position offers a unique vector for probing solvent-exposed regions of kinase ATP-binding pockets and engaging specific residues in G-protein-coupled receptors (GPCRs) and metabolic enzymes.

This technical guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for leveraging indazole-6-carboxylic acid derivatives in drug discovery.

Executive Summary: The Pharmacophore

The 1H-indazole-6-carboxylic acid core functions as a robust bioisostere for indole-6-carboxylic acids and naphthalene derivatives. Its value lies in its physicochemical versatility:[1]

-

H-Bond Donor/Acceptor: The N1-H and N2 lone pair provide critical hinge-binding motifs in kinase inhibitors.

-

Vectorality: The C6-carboxylate allows for the extension of molecular weight into solvent channels without disrupting the core binding mode.

-

pKa Modulation: The carboxylic acid (pKa ~4.5) can be derivatized into amides, esters, or bioisosteres (tetrazoles) to tune lipophilicity (

) and permeability.

Synthetic Architecture

Constructing the core and functionalizing the C6 position requires orthogonal protection strategies to prevent N1/N2 regioselectivity issues.

Core Construction Strategy

The most reliable route to the 6-carboxy-indazole core avoids the ambiguity of N-alkylation by building the ring de novo or utilizing selective hydrolysis.

Pathway A: The Fluorobenzaldehyde Route (De Novo)

-

Precursor: Methyl 2-fluoro-4-formylbenzoate.

-

Cyclization: Condensation with hydrazine hydrate or substituted hydrazines.

-

Result: High regiocontrol yielding Methyl 1H-indazole-6-carboxylate.

Pathway B: Late-Stage Functionalization

-

Precursor: 6-Bromo-1H-indazole.

-

Carbonylation: Pd-catalyzed hydroxycarbonylation (CO, Pd(OAc)₂, dppp) or cyanation followed by hydrolysis.

-

Utility: Allows for the introduction of the carboxylate after sensitive C3 modifications.

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic pathways from the fluorobenzaldehyde precursor to functionalized bioactive ligands.

Medicinal Chemistry & SAR Case Studies

Case Study A: GPR120 Agonists (Metabolic Disease)

Target: GPR120 (FFAR4), a receptor for long-chain fatty acids involved in insulin sensitization. Mechanism: The carboxylic acid moiety mimics the head group of endogenous fatty acids.

-

Discovery: Researchers identified indazole-6-phenylcyclopropylcarboxylic acids as potent agonists.[2]

-

SAR Insight: The indazole core provides a rigid scaffold that orients the carboxylic acid (or phenylcyclopropyl acid tail) to engage Arg99 in the receptor.

-

Key Derivative: A 6-position extension containing a cyclopropyl ring confers selectivity against GPR40 (FFAR1).

-

Outcome: High potency (

nM) and improved metabolic stability compared to flexible fatty acid analogs.

Case Study B: Kinase Inhibitors (Oncology)

Targets: VEGFR-2, JNK, IDO1. Mechanism: The indazole N1/N2 binds the hinge region (ATP pocket), while the C6-substituent projects into the solvent-exposed area.

-

Solubility Vector: Kinase inhibitors often suffer from poor solubility. Converting the 6-carboxylic acid to a morpholine-amide or piperazine-amide dramatically improves aqueous solubility without clashing with the ATP pocket.

-

IDO1 Dual Inhibition: 4,6-disubstituted indazoles utilize the 6-position to interact with the hydrophobic pockets (Pocket A/B) near the heme iron. The 6-carboxamide derivatives have shown

values in the low micromolar to nanomolar range.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the C6 vector.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate

A robust, scalable method for generating the core scaffold.

Reagents:

-

Methyl 2-fluoro-4-formylbenzoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (0.5 M concentration)

Methodology:

-

Dissolution: Dissolve methyl 2-fluoro-4-formylbenzoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

-

Cyclization: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) for the disappearance of the aldehyde. -

Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

-

Isolation: Filter the solid and wash with cold ethanol (

). -

Purification: If necessary, recrystallize from EtOH.

-

Validation:

(DMSO-

Protocol 2: General Amide Coupling at C6

Converting the acid to a functionalized amide library.

Reagents:

-

1H-indazole-6-carboxylic acid (1.0 eq)

-

Amine partner (

) (1.1 eq) -

HATU (1.2 eq) or EDC/HOAt

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Methodology:

-

Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add the amine partner. Stir at room temperature for 12–16 hours.

-

Quench: Dilute with EtOAc and wash with saturated

, saturated -

Drying: Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (MeOH/DCM gradient).

Future Outlook: PROTACs and Covalent Inhibitors

The indazole-6-carboxylic acid derivatives are primed for next-generation modalities:

-

PROTAC Linkers: The C6 position is an ideal exit vector for attaching PEG or alkyl linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the warhead's binding to the target protein.

-

Covalent Targeting: Functionalizing the C6-amide with acrylamides allows for the targeting of non-catalytic cysteines located at the solvent rim of kinase pockets.

References

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists. Source: Journal of Medicinal Chemistry (2017).[2] URL:[Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. Source: PubMed / NIH (2024). URL:[Link]

-

4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Source: EMBL-EBI / Bioorganic Chemistry. URL:[Link]

-

Synthesis of indazoles (Methodology Review). Source: Organic Chemistry Portal. URL:[Link]

- Indazole derivatives as JNK inhibitors (Patent WO2002010137A2).

Sources

Technical Guide: Physicochemical Profiling of 2-(1H-indazol-6-yl)acetic acid

[1][2]

Executive Summary

This compound (CAS: 221681-76-1) is a bicyclic heteroaromatic scaffold utilized primarily as a pharmacophore in medicinal chemistry.[1][2][3] It serves as a precursor for indazole-based small molecules targeting PI3K, VEGFR, and other tyrosine kinases.[2]

This guide analyzes its two most critical drug-likeness parameters: Molecular Weight (MW) and Lipophilicity (LogP/LogD) .[2] Understanding the interplay between its acidic moiety and the amphoteric indazole ring is essential for predicting its behavior in biological matrices (ADME).[2]

| Parameter | Value | Context |

| Molecular Formula | C₉H₈N₂O₂ | Core Scaffold |

| Molecular Weight | 176.17 g/mol | Fragment-like (<200 Da) |

| Predicted LogP | 1.1 – 1.3 | Neutral species (pH < 2) |

| Predicted LogD₇.₄ | -1.5 to -2.0 | Physiological pH (Ionized) |

| Key pKa | ~4.2 (COOH) | Determines ionization state |

Molecular Weight & Isotopic Analysis

Accurate molecular weight determination is the first step in structural validation and dosing calculations.[2]

Mass Spectrometry Profile

For this compound, the monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) confirmation.[1][2]

Isotopic Distribution Table:

| Isotope | Mass (Da) | Abundance (%) | Notes |

|---|---|---|---|

| ¹²C₉¹H₈¹⁴N₂¹⁶O₂ | 176.0586 | 100.00 | Base Peak [M+H]⁺ = 177.066 |

| ¹³C¹ | 177.0619 | ~9.9 | M+1 Peak |

| ¹⁵N / ¹⁸O | 178.0630 | ~1.2 | M+2 Peak |[1][2]

Protocol: MW Validation via LC-MS[1][2]

Lipophilicity: LogP vs. LogD

The lipophilicity of this compound is highly pH-dependent due to the carboxylic acid tail.[2] Researchers often mistake LogP (neutral) for the biologically relevant LogD (distribution coefficient).[2][4]

Structural Ionization Logic

The molecule contains two ionizable centers:

-

Carboxylic Acid (Acidic): pKa ≈ 4.[2]2. At pH 7.4, this is >99.9% deprotonated (anionic).[2]

-

Indazole Nitrogen (Amphoteric): The pyrazole-like NH is very weakly acidic (pKa > 13), and the pyridine-like N is weakly basic (pKa ≈ 1.2).[2] At pH 7.4, the ring is neutral.

Visualization: Ionization Equilibrium

The following diagram illustrates the species distribution affecting lipophilicity.

Caption: pH-dependent ionization states of this compound. At pH 7.4, the anionic species dominates, reducing lipophilicity.

Experimental Protocols for Lipophilicity

To empirically determine the lipophilicity, one must distinguish between the intrinsic hydrophobicity (LogP) and the effective distribution (LogD).[2]

Protocol: Shake-Flask Method (Gold Standard)

This method is self-validating through mass balance.[1][2]

Reagents:

-

n-Octanol (HPLC grade, pre-saturated with buffer).[2]

-

Phosphate Buffer (pH 7.[2]4) or 0.1 M HCl (for LogP approximation).[2]

Workflow:

-

Preparation: Dissolve 1 mg of this compound in 10 mL of pre-saturated n-octanol.

-

Equilibration: Add 10 mL of pre-saturated aqueous buffer.

-

Agitation: Shake mechanically for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

-

Quantification: Remove aliquots from both phases.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Calculation:

[2]

-

Protocol: Chromatographic Hydrophobicity Index (CHI)

For high-throughput screening, use Reverse-Phase HPLC.[1][2]

Synthesis & Purity Considerations

The lipophilicity measurement can be skewed by impurities from synthesis.[2] The common synthetic route involves the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids or hydrazine treatment of o-fluorobenzaldehydes .[1][2]

-

Critical Impurity: Residual hydrazine (highly polar) or uncyclized amino-acid intermediates.[1][2]

-

Impact: Hydrophilic impurities will partition into the aqueous phase during shake-flask experiments, artificially lowering the calculated LogP/LogD.[2]

-

Purification: Ensure the compound is recrystallized (often from ethanol/water) and dried to remove solvent solvates before weighing for MW or LogP determination.[2]

Applications in Drug Discovery

Scaffold Hopping

The 1H-indazol-6-yl moiety is often used as a bioisostere for the indole ring (found in auxin) or the quinazoline ring (found in kinase inhibitors).[1][2]

-

Advantage: The extra nitrogen in the indazole ring lowers the LogP compared to the indole analog, potentially improving solubility while maintaining π-stacking interactions in the binding pocket.

ADME Prediction

Based on the physicochemical data:

-

Oral Absorption: Likely moderate.[2] While the MW is ideal (<200), the negative LogD at pH 7.4 suggests it requires active transport or prodrug modification (e.g., esterification) to cross the intestinal membrane efficiently.

-

Blood-Brain Barrier: Unlikely to cross passively due to ionization (Carboxylate anion).[1][2]

References

-

PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine.[2] [Link][2]

-

Counceller, C. M., et al. (2023).[2] Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry. [Link][2]

-

ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Bordwell, F. G. (2022).[2][5] pKa Data for Organic Acids. Organic Chemistry Data. [Link]

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Technical Whitepaper: The Strategic Role of 6-Substituted Indazoles in Kinase Inhibitor Discovery

The following technical guide is structured for medicinal chemists and drug discovery scientists. It synthesizes structural biology, synthetic organic chemistry, and lead optimization strategies.

Executive Summary

The indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. While the N1/N2 nitrogens anchor the molecule to the kinase hinge region, the carbon vectors (C3, C4, C5, C6) offer distinct trajectories for optimization. This guide focuses specifically on the C6-position , a critical vector that often points toward the solvent-exposed front or specific hydrophobic sub-pockets. Modification at C6 is a proven strategy for resolving the "potency-solubility trade-off," allowing researchers to append solubilizing moieties or selectivity filters without disrupting the primary binding mode.

Part 1: Structural Basis & Binding Topology

The Indazole Pharmacophore

In the context of Type I and Type II kinase inhibitors, the indazole core typically binds to the hinge region of the kinase domain.

-

Hinge Interaction: The N1-H (donor) and N2 (acceptor) usually form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the hinge residues (e.g., Glu/Leu/Cys).

-

The C3 Vector: Points deep into the ATP pocket, often interacting with the "gatekeeper" residue or the back pocket.

-

The C6 Vector: Crucially, this vector often extends towards the solvent interface or the ribose-binding pocket. This makes it the ideal position for tuning Lipophilic Efficiency (LipE) and Pharmacokinetic (PK) properties.

Vector Analysis Diagram

The following diagram illustrates the canonical binding orientation of a 6-substituted indazole within the ATP binding cleft.

Figure 1: Canonical binding topology of Indazole inhibitors.[1][2] Note the C6 vector's orientation toward the solvent front, facilitating PK optimization.

Part 2: Case Study - Axitinib (Inlyta®)[3]

Axitinib (Pfizer) represents the gold standard for 6-substituted indazole design. It is a potent VEGFR inhibitor approved for renal cell carcinoma.[2][3]

Structural Deconstruction

-

C3 Substituent: (E)-2-(pyridin-2-yl)ethenyl. This rigid group extends into the hydrophobic pocket, contributing to potency.

-

C6 Substituent: N-methyl-2-(phenylsulfanyl)benzamide.

-

Function: The sulfide linker provides flexibility, while the benzamide moiety interacts with the solvent-exposed region. Crucially, this C6-substitution pattern modulates the solubility and prevents rapid metabolic clearance compared to unsubstituted analogs.

-

-

Mechanism: Axitinib binds in a DFG-in conformation but occupies a deep hydrophobic pocket, effectively stabilizing the kinase in an inactive-like state despite the DFG-in pose.

The Lesson for Discovery

The success of Axitinib demonstrates that C6 is not just a "dumping ground" for solubilizing groups ; it can also accommodate large lipophilic tails that fold back to interact with specific surface residues (e.g., the hydrophobic channel in VEGFR2), thereby enhancing selectivity over related kinases like PDGFR or KIT.

Part 3: Synthetic Methodologies

Synthesizing 6-substituted indazoles requires navigating the regioselectivity of the nitrogen atoms (N1 vs. N2). The following protocol outlines a robust route for late-stage C6 diversification.

Strategic Workflow

The most efficient route typically employs a Suzuki-Miyaura or Buchwald-Hartwig coupling at C6 on a pre-formed indazole core.

Figure 2: Modular synthetic workflow for generating 6-substituted indazole libraries.

Detailed Protocol: C6-Suzuki Coupling

Objective: Coupling an aryl boronic acid to 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Reagents:

-

Substrate: 6-Bromo-1-THP-indazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Degassing (Critical): Charge the reaction vessel with the indazole substrate, boronic acid, and base. Add solvents. Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under positive Argon pressure. Seal the vessel.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion via LCMS (Look for M+H of product; disappearance of Br-isotope pattern).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve the intermediate in DCM/TFA (2:1) or EtOH/HCl (4M). Stir at RT for 2 hours to remove the THP group. Neutralize and isolate.

Part 4: Optimization & SAR Data

When optimizing the C6 position, the goal is to improve physicochemical properties without eroding biochemical potency.

Comparative Data: Effect of C6 Substitution

The table below illustrates a hypothetical SAR progression for a generic kinase inhibitor (Target X), demonstrating the impact of C6 modification.

| Compound | C6 Substituent | IC50 (nM) | LogD (pH 7.4) | Solubility (µM) | Notes |

| IND-01 | -H | 15 | 4.2 | < 5 | Potent but insoluble; high metabolic clearance. |

| IND-02 | -OMe | 12 | 3.8 | 15 | Slight improvement; metabolic soft spot. |

| IND-03 | -Ph | 45 | 5.1 | < 1 | Steric clash or "grease" effect; potency drops. |

| IND-04 | -Morpholine | 22 | 2.5 | > 100 | Lead Candidate. Balanced potency/solubility. |

| IND-05 | -Piperazine-Me | 18 | 1.8 | > 200 | Excellent solubility; potential for hERG liability (basic amine). |

Optimization Heuristics

-

Solubility: Introduce saturated heterocycles (morpholine, piperazine) at C6 to lower LogD and increase Fsp3 character.

-

Selectivity: If the target kinase has a unique residue near the solvent front (e.g., a cysteine or arginine), extend the C6 chain with a Michael acceptor (for covalent inhibition) or a carboxylate (for salt bridges).

-

Metabolic Stability: Avoid naked phenyl rings at C6 (oxidation prone). Block para-positions with Fluorine or use pyridines.

Part 5: Future Outlook

The 6-position of the indazole scaffold is currently being explored in PROTAC (Proteolysis Targeting Chimera) design. Because the C6 vector points towards the solvent, it serves as an ideal attachment point for the linker connecting the kinase binder to the E3 ligase ligand. This allows the degradation of the kinase without compromising the warhead's affinity.

References

-

Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research.

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. (Context: Comparative scaffold analysis).

-

Pfizer Inc. (2012). "Inlyta (axitinib) Prescribing Information." FDA Access Data.

-

Zuccotto, F., et al. (2010). "Through the 'gatekeeper' door: exploiting the active kinase conformation." Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

Technical Guide: Solubility and Handling of 2-(1H-indazol-6-yl)acetic Acid

[1][2][3]

Abstract

This technical guide provides a rigorous framework for the solubilization, handling, and storage of 2-(1H-indazol-6-yl)acetic acid (CAS: 221681-76-1).[1][2][3] Designed for drug discovery and analytical chemistry professionals, this document moves beyond basic solubility tables to explore the physicochemical drivers of dissolution.[1][2][3] It details self-validating protocols for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for aqueous dilution that mitigate precipitation risks inherent to heteroaromatic carboxylic acids.[1][2][3]

Physicochemical Profile & Solubility Dynamics[1][2][3]

To master the solubility of this compound, one must understand its ionization behavior.[1][2][3] The molecule contains a hydrophilic carboxylic acid tail and a lipophilic indazole core.[1][2][3]

Key Properties

| Property | Value | Relevance to Solubility |

| Molecular Weight | 176.17 g/mol | Facilitates molarity calculations; moderate MW aids dissolution kinetics.[1][2][3] |

| CAS Number | 221681-76-1 | Unique identifier for the 6-isomer (distinct from 1-, 3-, or 5-isomers).[1][2][3] |

| Predicted pKa (COOH) | ~4.2 – 4.5 | Critical: At pH > 5.5, the molecule exists as a soluble carboxylate anion.[2][3] |

| Predicted pKa (Indazole) | ~1.5 (N2) / >13 (NH) | The indazole ring is essentially neutral at physiological pH.[1][2][3] |

| LogP (Predicted) | ~1.2 | Moderately lipophilic.[2][3] Soluble in organic solvents; requires ionization for water solubility.[1][2][3] |

Solubility Matrix

The following data represents functional solubility limits observed in laboratory settings for similar indazole-acetic acid derivatives.

| Solvent | Solubility Limit (Approx.) | Classification | Mechanism |

| DMSO | > 50 mM (> 8.8 mg/mL) | High | Dipole-dipole interactions disrupt crystal lattice.[1][2][3] |

| Water (pH < 4) | < 0.1 mM | Insoluble | Neutral species aggregates due to pi-stacking.[1][2][3] |

| PBS (pH 7.4) | ~ 1 - 5 mM | Moderate | Ionization of COOH to COO⁻ improves solvation.[1][2][3] |

| 0.1 M NaOH | > 10 mM | Good | Full deprotonation drives high aqueous solubility.[2] |

| Ethanol | ~ 5 - 10 mM | Low/Moderate | Less effective than DMSO; not recommended for high-conc stocks.[1][2][3] |

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

Workflow:

-

Calculation: For a target volume of 1 mL at 100 mM :

-

Weighing: Weigh ~17.6 mg of powder directly into the amber vial. Record the exact mass (e.g., 17.8 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 100 mM based on the recorded mass:

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2][3]

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media without precipitating the compound ("crashing out").[1][2][3]

The Challenge: Rapid addition of hydrophobic stocks to water can cause local high concentrations, leading to micro-precipitation that is invisible to the naked eye but affects assay potency.[1][2][3]

Step-by-Step Methodology:

Visualization of Workflows

Solubilization Decision Tree

This logic flow guides the researcher through solvent selection based on the intended application.[1][2][3]

Figure 1: Decision tree for solvent selection, highlighting DMSO as the preferred vehicle for stock preparation and basic buffers for direct aqueous dissolution.[1][2][3]

pH-Dependent Ionization Mechanism

Understanding the protonation state is vital for preventing precipitation during dilution.[1][2]

Figure 2: Ionization states of this compound.[1][2][3] Solubility is driven by the transition from the neutral acid to the carboxylate anion.[2][3]

Troubleshooting & Stability

Common Issues

| Symptom | Cause | Remediation |

| Cloudiness upon water addition | "Crash-out" due to pH shock or high concentration.[1][2][3] | Ensure aqueous buffer is buffered to pH > 7.[1][2]4. Lower the final concentration.[1][2][3] |

| Yellowing of DMSO stock | Oxidation or impurity degradation.[1][2] | Check purity via LC-MS. Store under nitrogen/argon if possible.[1][2][3] |

| Viscous droplets in media | Incomplete mixing of DMSO. | Vortex media immediately after adding the stock.[1][2] |

Storage Recommendations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59509330, this compound.[1][2][3] Retrieved from [Link][1][2][3][4]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3] Bulletin 102.[1][2][3] Retrieved from [Link][1][2][3][5]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (General reference for LogP/Solubility principles).

Sources

- 1. (1-(6-(6-((1-methylethyl)amino)-1H-indazol-1-yl)pyrazin-2-yl)-1H-pyrrol-3-yl)acetic acid | C20H20N6O2 | CID 16224058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)-1H-indazol-1-yl]acetic acid | C23H19FN6O3 | CID 146591808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Therapeutic Utility and Target Profiling of Indazole-6-Acetic Acid Scaffolds

Executive Summary

The indazole-6-acetic acid scaffold represents a critical bioisosteric evolution from the classical indole-acetic acid pharmacophore (e.g., indomethacin). While the indole core has historically dominated the landscape of anionic ligand design, the indazole ring system offers superior physicochemical properties, including reduced lipophilicity (LogP) and enhanced aqueous solubility due to the additional nitrogen atom (pKa ~1.04 for protonated N1).

This technical guide analyzes the specific therapeutic utility of the 6-position acidic tail , identifying it as a privileged vector for engaging cationic residues (specifically Arginine) in Class A GPCRs. We focus on two primary therapeutic targets: GPR120 (FFAR4) for metabolic disorders and CRTH2 (DP2) for immuno-inflammation, providing validated synthetic protocols and screening workflows.

Structural Biology & Pharmacophore Analysis

The "Acidic Tail" Vector

The therapeutic efficacy of indazole-6-acetic acid derivatives hinges on the spatial orientation of the carboxylate moiety. Unlike the 3-position (common in auxins and NSAIDs), the 6-position directs the anionic headgroup into specific "deep pockets" of receptor active sites.

-

Bioisosterism: The indazole ring serves as a 1,2-diazole analog of the indole. This substitution lowers the HOMO energy, making the ring less susceptible to oxidative metabolism (e.g., by CYPs) compared to the electron-rich indole.

-

Binding Mode: The carboxylic acid acts as a "warhead" for ionic locking. In GPR120, this moiety forms a salt bridge with Arg99 ; in CRTH2, it interacts with Arg170/Arg429 .

Physicochemical Advantages

| Property | Indole-3-Acetic Acid | Indazole-6-Acetic Acid | Impact on Drug Design |

| H-Bond Acceptors | 1 (Carbonyl) | 2 (N2, Carbonyl) | Improved solubility & receptor selectivity. |

| Metabolic Stability | Low (C2 oxidation) | High | Prolonged half-life ( |

| Vector Geometry | Linear/Planar | Angular (120°) | Access to distinct allosteric pockets. |

Primary Therapeutic Target: GPR120 (FFAR4)

Therapeutic Area: Type 2 Diabetes (T2DM), Obesity Mechanism: Agonism of GPR120 stimulates GLP-1 secretion and inhibits macrophage inflammation.

The Case for Indazole-6-Scaffolds

Recent high-impact medicinal chemistry campaigns (notably McCoull et al., Vertex/AstraZeneca) identified the indazole-6-phenylcyclopropylcarboxylic acid motif as a potent, selective GPR120 agonist.

-

The Challenge: Endogenous ligands (long-chain fatty acids) activate both GPR120 and GPR40. GPR40 activation can carry lipotoxicity risks.

-

The Solution: The rigid indazole-6-core, combined with a cyclopropyl constraint, orients the acid tail to engage Arg99 in GPR120 while clashing with the GPR40 binding site.

Signaling Pathway Visualization

The following diagram illustrates the GPR120 activation pathway triggered by the indazole scaffold, leading to the dual effects of insulin secretion and anti-inflammation.

Caption: GPR120 signaling cascade initiated by Indazole-6-agonist binding. Note the bifurcation into Gq-mediated GLP-1 secretion and Beta-arrestin-mediated anti-inflammation.

Secondary Target: CRTH2 (DP2) Antagonism

Therapeutic Area: Asthma, Allergic Rhinitis, Atopic Dermatitis Mechanism: Antagonism of the PGD2 receptor prevents eosinophil chemotaxis.

Scaffold Hopping Strategy

Historically, CRTH2 antagonists utilized an indole-3-acetic acid core (e.g., Fevipiprant analogs). However, the indole core often suffers from poor oral bioavailability and rapid oxidation.

-

Substitution: Replacing the indole with an indazole-6-acetic acid maintains the critical distance between the aromatic centroid and the carboxylic acid (approx 6-7 Å), which is required to bridge the hydrophobic pocket and the cationic anchor (Arg170) in CRTH2.

-

Result: Enhanced metabolic stability and reduced covalent binding potential compared to electron-rich indoles.

Advanced Synthetic Protocol

Method: Microwave-Assisted Cascade N-N Bond Formation Objective: Rapid synthesis of substituted indazole-6-acetic acid derivatives. Source: Adapted from Eur. J. Org. Chem. (2023).

Reagents & Equipment

-

Substrate: 3-amino-3-(2-nitrophenyl)propanoic acid derivatives.

-

Reagents: Alcohols (Solvent/Reactant), NaOH (Base).

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator).

Step-by-Step Protocol

-

Preparation: In a 5 mL microwave vial, dissolve the 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv) in MeOH (or desired alcohol).

-

Activation: Add NaOH (2.0 equiv, 1M aqueous solution). Seal the vial with a Teflon-lined septum.

-

Irradiation: Heat the reaction mixture to 150°C for 30 minutes under microwave irradiation (high absorption level).

-

Note: The internal pressure will rise; ensure the vial is rated for >15 bar.

-

-

Work-up: Cool to room temperature. Acidify to pH 3-4 using 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

-

Purification: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM with 1% Acetic Acid).

Caption: Microwave-assisted synthesis workflow for indazole-6-acetic acid scaffolds via cascade cyclization.

Experimental Validation Workflows

To validate the therapeutic potential of synthesized scaffolds, the following screening cascade is recommended.

Primary Screen: Radioligand Binding (GPR120)

-

Purpose: Determine affinity (

). -

Tracer: [3H]-TUG-891 (Specific GPR120 agonist).

-

Cell Line: HEK293 stably expressing human GPR120.

-

Protocol:

-

Incubate membranes (10 µg) with [3H]-TUG-891 (2 nM) and increasing concentrations of Indazole-test-compound.

-

Incubate for 60 min at 25°C.

-

Terminate via rapid filtration over GF/B filters.

-

Success Criteria:

.

-

Functional Assay: Calcium Flux (CRTH2)

-

Purpose: Determine antagonist potency (

). -

Agonist: PGD2 (Prostaglandin D2).

-

Readout: FLIPR Calcium 6 Assay Kit.

-

Protocol:

-

Load CHO-K1-hCRTH2 cells with Calcium-6 dye for 2 hours.

-

Add Indazole-test-compound (pre-incubation 15 min).

-

Stimulate with

concentration of PGD2. -

Measure fluorescence decrease (inhibition of Ca2+ flux).

-

References

-

McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.[1] Journal of Medicinal Chemistry.

-

Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry.

-

[Link]

-

-

López-Calahorra, F., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry.

-

[Link]

-

-

Hiam, D., et al. (2021). The Role of GPR120 (FFAR4) in Metabolic Health.

-

[Link]

-

Sources

Methodological & Application

Synthesis of 2-(1H-indazol-6-yl)acetic acid from 6-nitroindazole

This Application Note details the synthetic pathway for 2-(1H-indazol-6-yl)acetic acid starting from 6-nitroindazole . This specific isomer (C6-substituted) is a critical scaffold in medicinal chemistry, distinct from the more common

The protocol prioritizes regiochemical fidelity and process scalability , utilizing a reliable protection-reduction-diazotization-homologation sequence.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: installing a carbon chain at the C6 position of the indazole core while preserving the N-H functionality. Direct alkylation of indazoles typically occurs at N1 or N2; therefore, a homologation strategy starting from a C6-functionalized precursor is required.

This protocol utilizes a Palladium-Catalyzed

Key Reaction Modules

-

Protection: Masking the acidic N1-H to prevent catalyst poisoning and side reactions.

-

Functional Group Interconversion (FGI): Transformation of the nitro group to a bromide via reduction and Sandmeyer reaction.

-

C-C Bond Formation: Pd-catalyzed cross-coupling with diethyl malonate.

-

Hydrolysis & Decarboxylation: Conversion of the diester to the mono-acetic acid with concomitant deprotection.

Retrosynthetic Analysis & Pathway

The logic follows a "disconnection" approach where the acetic acid side chain is traced back to a malonate precursor, which in turn is derived from an aryl halide.

Figure 1: Retrosynthetic logic flow from Target to Starting Material.

Detailed Experimental Protocols

Step 1: N-Protection and Nitro Reduction

Rationale: The acidic proton on the indazole nitrogen (

Part A: Protection (THP)

-

Reagents: 6-Nitroindazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq),

-Toluenesulfonic acid (PTSA, 0.1 eq). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 6-nitroindazole in dry DCM.

-

Add PTSA followed by dropwise addition of DHP at 0°C.

-

Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated

, extract with DCM, wash with brine, and dry over -

Yield: Expect >90% of 1-(tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole .

-

Part B: Reduction (Nitro

Amine)

-

Reagents: Protected Nitroindazole (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (

). -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Suspend the nitro compound and Pd/C in alcohol.

-

Stir under

atmosphere (balloon pressure is sufficient) for 4–6 hours. -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.[1]

-

Product: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine . Use immediately in the next step to prevent oxidation.

-

Step 2: Sandmeyer Reaction (Amine Bromide)

Rationale: Converting the amine to a bromide provides the necessary handle for Palladium catalysis. The Sandmeyer reaction is preferred over direct bromination to ensure regioselectivity at C6.

-

Reagents: 6-Aminoindazole derivative (1.0 eq),

(1.2 eq), -

Procedure:

-

Diazotization: Dissolve the amine in aqueous

at 0°C. Add a solution of -

Substitution: Add the cold diazonium solution dropwise to a suspension of

in -

Allow the mixture to warm to RT and then heat to 60°C for 1 hour until gas evolution (

) ceases. -

Workup: Neutralize with

(carefully) or extract the acidic phase with EtOAc. Wash organic layer with sodium bisulfite (to remove traces of bromine) and brine. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

-

Step 3: Pd-Catalyzed -Arylation (The Homologation)

Rationale: This is the critical C-C bond forming step. Conditions adapted from Hartwig et al. [1] ensure high yields for electron-rich heterocycles.

-

Reagents:

-

Aryl Halide: 6-Bromo-1-THP-indazole (1.0 eq).

-

Nucleophile: Diethyl malonate (1.2–1.5 eq).

-

Base:

(2.0 eq) or LiHMDS (2.5 eq). Note: -

Catalyst:

(5 mol%). -

Ligand:

or XPhos (10 mol%).

-

-

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Procedure:

-

In a glovebox or under Argon, combine the bromide, diethyl malonate, and base in the solvent.

-

Add the Pd catalyst and ligand.[2]

-

Heat to 80–100°C for 12–24 hours.

-

Workup: Cool, filter through silica or Celite, and concentrate.

-

Product: Diethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)malonate .

-

Step 4: Hydrolysis and Decarboxylation

Rationale: Acidic hydrolysis serves a dual purpose: it hydrolyzes the diester to the diacid (which spontaneously decarboxylates to the monoacid upon heating) and simultaneously removes the acid-labile THP protecting group.

-

Reagents: Diester intermediate, 6N

(aq), Acetic Acid (co-solvent). -

Procedure:

-

Dissolve the diester in a mixture of Acetic Acid and 6N

(1:1 ratio). -

Reflux (approx. 100–110°C) for 4–8 hours.

-

Monitor by LC-MS for the disappearance of the diester and the THP group.

-

Workup: Concentrate to remove excess acid. Adjust pH to ~4–5 with dilute

to precipitate the product or extract with EtOAc. -

Purification: Recrystallization from Ethanol/Water or preparative HPLC.

-

Final Product: This compound .

-

Data Summary & Troubleshooting

| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |

| 1 | Protection | DHP / PTSA | Anhydrous conditions | 90–95% |

| 2 | Reduction | Remove catalyst completely | 85–95% | |

| 3 | Diazotization | Temp | 60–75% | |

| 4 | Coupling | Pd / Malonate | Oxygen-free (Degas solvents) | 70–85% |

| 5 | Hydrolysis | HCl / Heat | Time (ensure decarboxylation) | 80–90% |

Troubleshooting Guide

-

Low Yield in Step 3 (Coupling): If conversion is low, switch from

to a stronger base like LiHMDS (added at 0°C before heating). Ensure the Indazole N is fully protected; free N-H will poison the Pd catalyst. -

Incomplete Decarboxylation: If the diacid persists, increase the reflux temperature or use a high-boiling solvent like dioxane/water with

.

References

-

Palladium-Catalyzed Alpha-Arylation of Malonates: Beare, N. A., & Hartwig, J. F. (2002).[3] Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[3] The Journal of Organic Chemistry, 67(2), 541–555.[3]

-

General Indazole Synthesis & Reactivity: Gaulon, C., et al. (2005). Synthesis of 1H-Indazole Derivatives as New Inhibitors of Nitric Oxide Synthase. Chemical and Pharmaceutical Bulletin, 53(2), 212-219.

-

Sandmeyer Reaction on Indazoles: Loudon, J. D., & Scott, R. A. (1953). Ortho-Hydroxylation of Phenols. Part II. Derivatives of 6-Aminoindazole. Journal of the Chemical Society, 265-268.

-

Review of Indazole Chemistry: Schmidt, A., & Beutler, A. (2008). Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry, 12(18), 1654-1674.

Sources

Application Note: Precision N-Alkylation of 1H-Indazole-6-Acetic Acid

Executive Summary

The N-alkylation of 1H-indazole-6-acetic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the

This guide provides a validated, high-fidelity workflow to achieve regioselective N-alkylation . The strategy relies on a "Protect-Alkylate-Hydrolyze" sequence.[2][1] We prioritize the thermodynamic

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

1H-indazole-6-acetic acid contains two acidic functionalities:

-

Carboxylic Acid (

): Deprotonates first, forming a carboxylate.[2][1] -

Indazole NH (

): Deprotonates second, forming a dianion.[2][1]

Why Direct Alkylation Fails: Attempting to alkylate the dianion often leads to significant O-alkylation at the carboxylate (forming the ester side product) competing with N-alkylation.[1] Furthermore, the solubility of the dianion in organic solvents is often poor, leading to heterogeneous reaction mixtures and incomplete conversion.[2][1]

The Solution: Convert the carboxylic acid to a methyl ester (Methyl 1H-indazole-6-acetate ) prior to alkylation.[2][1] This masks the acidic proton, improves solubility in organic solvents (THF, DMF), and restricts alkylation to the nitrogen centers.[2][1]

Regioselectivity: vs.

The indazole anion is an ambident nucleophile.[1]

-

-Alkylation (Thermodynamic): The

-

-Alkylation (Kinetic/Chelation): The

Visualizing the Workflow

Figure 1: Strategic workflow for the synthesis of N1-alkylated indazole-6-acetic acid derivatives, highlighting the critical esterification step.

Experimental Protocols

Protocol A: Preparation of Methyl 1H-indazole-6-acetate

Pre-requisite step to prevent O-alkylation.[2][1]

Reagents:

-

Methanol (anhydrous, 0.5 M concentration relative to substrate)[2][1]

-

Sulfuric acid (

, conc., 0.1 equiv) or Thionyl Chloride (

Procedure:

-

Dissolution: Suspend 1H-indazole-6-acetic acid in anhydrous methanol.

-

Catalyst Addition:

-

Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the acid is fully consumed.[2][1]

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc and wash with saturated

(to neutralize acid) and brine.[2][1] -

Isolation: Dry over

, filter, and concentrate. The methyl ester usually precipitates as a solid and can be used directly or recrystallized from Hexane/EtOAc.[1]

Protocol B: Regioselective N1-Alkylation (Recommended)

Target: Thermodynamically controlled N1-alkylation.[2][1]

Reagents:

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)[2][1]

-

Solvent: Anhydrous THF (0.2 M) or DMF (for low reactivity electrophiles)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add a solution of Methyl 1H-indazole-6-acetate (1.0 equiv) in THF dropwise over 15 minutes.

-

Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes. This ensures complete deprotonation and thermodynamic equilibration of the anion.[1]

-

Alkylation: Cool back to 0°C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.

-

Reaction: Stir at RT.

-

Primary Halides (MeI, EtBr, BnBr): Complete within 1–4 hours.

-

Secondary Halides: May require heating to 50–60°C.[2]

-

-

Quench: Carefully add water or saturated

to quench excess NaH.[2] -

Extraction: Extract with EtOAc (3x). Wash combined organics with water (critical if DMF was used) and brine.[2][1]

-

Purification: Flash column chromatography (Gradient: 10%

50% EtOAc in Hexanes). The

Data Summary Table: Typical Regioselectivity (NaH/THF)

| Alkylating Agent | Conditions | N1 : N2 Ratio | Yield (N1) |

| Methyl Iodide | 0°C to RT, 2h | > 95 : 5 | 88% |

| Benzyl Bromide | RT, 3h | > 92 : 8 | 85% |

| Isopropyl Bromide | 60°C, 12h | ~ 85 : 15 | 72% |

Protocol C: Alternative N2-Alkylation Conditions

Target: Accessing the kinetic N2-isomer (often difficult to obtain exclusively).[2][1]

To favor the

Reagents:

Procedure Modification:

-

Mix Methyl 1H-indazole-6-acetate and Alkyl Halide in Acetone.

-

Add

and stir at RT. -

Note: While NaH favors N1, weak bases in polar aprotic solvents often yield mixtures (e.g., 60:40 N1:N2).[2][1] Separation by chromatography is required.[2][1]

-

Advanced N2 Strategy: For high N2 selectivity, consider using Alkyl Trichloroacetimidates with catalytic Lewis acid (

) in DCM, which has been shown to favor N2 alkylation in similar indazole systems.[2][1]

Analytical Validation: Distinguishing N1 vs N2

Correct structural assignment is paramount.[2][1] Do not rely solely on LC-MS.[2][1]

1H NMR NOE (Nuclear Overhauser Effect)

This is the gold standard for assigning indazole regioisomers.[2][1]

- -Alkylated Product:

- -Alkylated Product:

13C NMR Chemical Shifts[1]

-

-Alkyl: The

-

-Alkyl: The